N-ethyl-3-methylbenzamide chemical properties and structure
N-ethyl-3-methylbenzamide chemical properties and structure
An In-Depth Technical Guide to N-ethyl-3-methylbenzamide: Structure, Properties, and Synthesis
Introduction
N-ethyl-3-methylbenzamide is an organic compound belonging to the family of N-substituted benzamides. Structurally, it is characterized by a central benzene ring, an amide functional group, a methyl substituent at the meta-position of the ring, and an ethyl group attached to the amide nitrogen. While not as commercially prominent as its diethyl analogue, N,N-diethyl-3-methylbenzamide (DEET), N-ethyl-3-methylbenzamide holds significant scientific interest.
Its primary relevance in the fields of toxicology and drug metabolism stems from its identification as a known human metabolite of DEET, the most common active ingredient in insect repellents.[1] Understanding the chemical properties, structure, and biological fate of this metabolite is crucial for comprehensive risk assessment and for understanding the metabolic pathways of the parent compound. Additionally, related compounds have been noted for their use as chemical enhancers and in analytical testing for various substances.[2]
This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological significance of N-ethyl-3-methylbenzamide, tailored for researchers and professionals in chemistry and drug development.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is foundational to all scientific investigation. N-ethyl-3-methylbenzamide is systematically named according to IUPAC nomenclature, and it is registered under a unique CAS number.
IUPAC Name: N-ethyl-3-methylbenzamide[1] Synonyms: N-ethyl-m-toluamide, N-ethyl-3-toluamide[1] CAS Number: 26819-07-8[1][2][3]
The molecule's structure consists of three key components:
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Aromatic Ring: A benzene ring provides a rigid, planar scaffold. It is substituted at positions 1 and 3.
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Methyl Group: A methyl substituent at the C3 position (meta-position) of the ring influences the molecule's steric and electronic properties.
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N-ethylamido Group: An amide functional group (-CONH-) is attached to the C1 position. The nitrogen atom of the amide is further substituted with an ethyl group (-CH₂CH₃). The presence of the N-H bond allows this secondary amide to act as a hydrogen bond donor.
The restricted rotation around the carbonyl-nitrogen bond of the amide group is a key structural feature, influencing the molecule's conformational flexibility and its interactions with biological systems.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | PubChem[1][3] |
| Molecular Weight | 163.22 g/mol | PubChem[1][3] |
| InChIKey | FPINATACRXASTP-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCNC(=O)C1=CC=CC(=C1)C | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| XLogP3 (Computed) | 2.5 | PubChem[1] |
Synthesis of N-ethyl-3-methylbenzamide
Synthetic Pathway Overview
The most direct and common laboratory-scale synthesis for N-substituted amides like N-ethyl-3-methylbenzamide is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[4] In this case, the specific reactants are 3-methylbenzoyl chloride and ethylamine. The reaction proceeds readily and is often exothermic.
The overall transformation is: 3-methylbenzoyl chloride + 2 Ethylamine → N-ethyl-3-methylbenzamide + Ethylammonium chloride
Using two equivalents of the amine is crucial. The first equivalent acts as the nucleophile to form the amide bond, while the second equivalent acts as a base to neutralize the hydrogen chloride (HCl) byproduct, preventing it from protonating the unreacted amine and stopping the reaction.[4][5]
Reaction Mechanism: Nucleophilic Addition-Elimination
The formation of the amide bond follows a well-established nucleophilic addition-elimination mechanism.[4][6]
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
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Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated.
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Deprotonation: The resulting protonated amide is then deprotonated by a second molecule of ethylamine (acting as a base). This yields the final N-ethyl-3-methylbenzamide product and ethylammonium chloride as a salt byproduct.
Caption: Synthesis workflow via nucleophilic addition-elimination.
Experimental Protocol
This protocol describes a representative laboratory-scale synthesis. Causality: The use of a cold solution and slow addition is critical to control the violent, exothermic reaction between the acyl chloride and the amine.[4][5] The aqueous work-up is designed to remove the water-soluble ethylammonium chloride byproduct and any unreacted starting materials.
Materials:
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3-methylbenzoyl chloride
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Ethylamine (e.g., 70% solution in water or as a neat liquid/gas)
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Dichloromethane (DCM) or other suitable organic solvent
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ice bath, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (2.2 equivalents) in DCM. Cool the flask in an ice bath to 0-5 °C with stirring.
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Acyl Chloride Addition: Dissolve 3-methylbenzoyl chloride (1.0 equivalent) in a minimal amount of DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cold, stirring ethylamine solution over 30 minutes, maintaining the internal temperature below 10 °C. A white precipitate (ethylammonium chloride) will form.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor by TLC if desired.
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Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.
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Wash with 1 M HCl to remove excess ethylamine.
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Wash with saturated NaHCO₃ solution to neutralize any remaining acid.
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Wash with brine to remove residual water.
-
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Drying and Isolation: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product, typically an oil or low-melting solid, can be purified further by column chromatography or distillation if necessary.
Biological Significance and Applications
Role as a DEET Metabolite
The most well-documented role of N-ethyl-3-methylbenzamide is as a human metabolite of N,N-diethyl-3-methylbenzamide (DEET).[1] Metabolic studies show that DEET undergoes several biotransformations in the body, one of which is N-dealkylation. The removal of one of the N-ethyl groups from DEET results in the formation of N-ethyl-3-methylbenzamide.
Causality: This metabolic conversion is typically mediated by cytochrome P450 (CYP) enzymes in the liver. The study of such metabolites is a cornerstone of drug development and toxicology for several reasons:
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Toxicity Profile: The metabolite may have a different toxicity profile (either more or less toxic) than the parent compound.
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Pharmacokinetics: The rate of formation and clearance of the metabolite affects the overall pharmacokinetic profile and duration of action of the parent drug or compound.
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Biomarkers: The presence of N-ethyl-3-methylbenzamide in urine or blood can serve as a reliable biomarker for DEET exposure.
Caption: Metabolic conversion of DEET to its N-dealkylated metabolite.
Potential Analytical and Other Uses
Some sources suggest that N-ethyl-m-toluamide is used as a chemical enhancer to increase the effectiveness of other chemicals and in analytical contexts, such as testing for drugs in urine samples or for wastewater treatment.[2] However, it is important to exercise caution, as the literature often conflates this mono-ethyl compound with its more common N,N-diethyl (DEET) analogue. Further research is needed to specifically validate these applications for N-ethyl-3-methylbenzamide itself.
Safety and Handling
Based on GHS classifications provided to the European Chemicals Agency (ECHA), N-ethyl-3-methylbenzamide is considered a hazardous substance.[1]
GHS Hazard Statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Handling Recommendations:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of vapors and direct contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
Conclusion
N-ethyl-3-methylbenzamide is a secondary amide of significant interest primarily due to its role as a human metabolite of DEET. Its chemical structure is well-defined, and its synthesis is readily achievable through standard organic chemistry methods, such as the reaction between 3-methylbenzoyl chloride and ethylamine. While data on its specific applications are limited and sometimes conflated with related compounds, its importance in the fields of toxicology, pharmacokinetics, and environmental science is clear. The study of this compound is essential for a complete understanding of the biological impact of one of the world's most widely used chemical products.
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N-Ethyl-3-toluamide. PubChem, National Institutes of Health. [Link]
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reaction of ethanoyl chloride with1)ethylamine 2)n- methylaniline. Brainly.in. [Link]
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A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. [Link]
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Ethanoyl Chloride Reacting with Ammonia & Ethylamine. YouTube. [Link]
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Benzamide, N-ethyl-N-(3-methylphenyl)-4-butyl-. NIST WebBook. [Link]
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